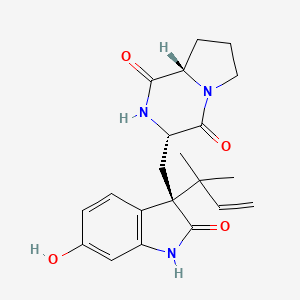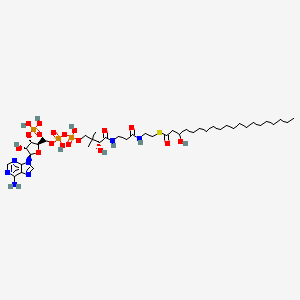![molecular formula C44H80NO8P B1264327 [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264327.png)
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are major components of biological membranes and play a crucial role in cell signaling and metabolism. This specific compound consists of a glycerol backbone with a phosphorylcholine head group and two fatty acid chains: one with three cis double bonds (9Z, 12Z, 15Z) and the other with one cis double bond (9Z).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The process can be summarized as follows:
Esterification: Glycerol is esterified with linolenic acid (18:3(9Z,12Z,15Z)) and oleic acid (18:1(9Z)) in the presence of a catalyst such as sulfuric acid.
Phosphorylation: The resulting diglyceride is then phosphorylated using phosphoryl chloride in the presence of a base like pyridine.
Choline Addition: Finally, choline is added to the phosphorylated diglyceride to form the phosphatidylcholine.
Industrial Production Methods
Industrial production of phosphatidylcholines often involves extraction from natural sources such as egg yolk or soybeans, followed by purification processes like chromatography. Enzymatic methods using phospholipase D can also be employed to catalyze the transphosphatidylation of phosphatidylcholine from other phospholipids.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and lysophosphatidylcholine.
Substitution: The phosphorylcholine head group can be substituted with other groups through transphosphatidylation reactions.
Common Reagents and Conditions
Oxidation: Oxygen or reactive oxygen species (ROS) in the presence of metal catalysts like iron or copper.
Hydrolysis: Phospholipase A2 or phospholipase D enzymes under physiological conditions.
Substitution: Phospholipase D in the presence of alcohols or other nucleophiles.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Substitution: Phosphatidyl derivatives with different head groups.
Applications De Recherche Scientifique
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.
Mécanisme D'action
The effects of [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate are primarily mediated through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also modulate the activity of membrane-bound enzymes and receptors. The compound’s antioxidant properties help protect cells from oxidative stress by scavenging reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
PC(183(9Z,12Z,15Z)/180): Similar structure but with a saturated fatty acid chain.
PC(183(9Z,12Z,15Z)/182(9Z,12Z)): Contains two polyunsaturated fatty acid chains.
PC(181(9Z)/181(9Z)): Contains two monounsaturated fatty acid chains.
Uniqueness
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its combination of one highly unsaturated fatty acid chain and one monounsaturated fatty acid chain. This specific structure imparts distinct biophysical properties to the compound, such as increased membrane fluidity and enhanced antioxidant capacity compared to other phosphatidylcholines with different fatty acid compositions.
Propriétés
Formule moléculaire |
C44H80NO8P |
|---|---|
Poids moléculaire |
782.1 g/mol |
Nom IUPAC |
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-23,42H,6-7,9,11-13,15,17-19,24-41H2,1-5H3/b10-8-,16-14-,22-20-,23-21-/t42-/m1/s1 |
Clé InChI |
LPDGUCIMNBNWEJ-BXZVQSHESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264244.png)

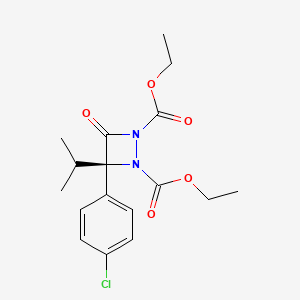

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)

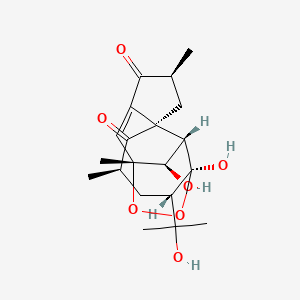
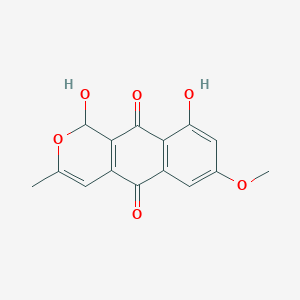
![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)
